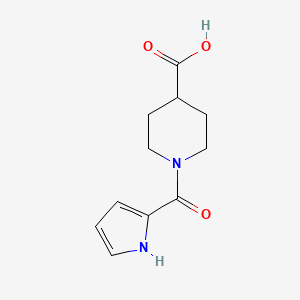

1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid

描述

属性

分子式 |

C11H14N2O3 |

|---|---|

分子量 |

222.24 g/mol |

IUPAC 名称 |

1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C11H14N2O3/c14-10(9-2-1-5-12-9)13-6-3-8(4-7-13)11(15)16/h1-2,5,8,12H,3-4,6-7H2,(H,15,16) |

InChI 键 |

XPJNLLOTUKQFHB-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=CN2 |

产品来源 |

United States |

准备方法

合成路线和反应条件: 1-(1H-吡咯-2-羰基)哌啶-4-羧酸的合成通常涉及吡咯衍生物与哌啶衍生物的缩合。 一种常见的方法是在酸性条件下,使1H-吡咯-2-羧酸与哌啶-4-羧酸反应,形成所需的产物 .

工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大,利用连续流动反应器和优化的反应条件,以确保高产率和纯度。 催化剂和溶剂的选择要谨慎,以提高反应效率。

化学反应分析

Amide Formation and Coupling Reactions

The carboxylic acid group readily participates in amide bond formation. Key methods include:

Table 1: Amidation Strategies

Example: Reaction with adamantylamine under EDC/HCl activation produces anti-tubercular amides with MIC values <0.016 μg/mL . The unprotected amine in piperidine enables further functionalization via reductive amination or acylation.

Esterification and Hydrolysis

The carboxylic acid undergoes esterification, critical for prodrug development:

Key Reactions:

Mechanistic Insight:

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution, while saponification follows base-mediated hydrolysis .

Condensation Reactions

The pyrrole carbonyl participates in condensations:

Table 2: Condensation Partners

| Partner | Conditions | Product Type | Yield |

|---|---|---|---|

| Hydrazines | DMF·DMA, 90°C | Pyrazole carboxylates | 72% |

| 4-Methoxyaniline | Triphosgene/Et<sub>3</sub>N | Ureas | 72% |

| β-Enamine diketones | THF, rt | Fused heterocycles | 61% |

Notably, reaction with N,N-dimethylformamide dimethyl acetal generates β-enamino intermediates for pyrazole synthesis .

Halogenation and Electrophilic Substitution

The pyrrole ring undergoes regioselective halogenation:

Chlorination:

-

Reagent: N-Chlorosuccinimide (NCS)

-

Conditions: CH<sub>2</sub>Cl<sub>2</sub>, rt

Fluorination:

Decarboxylation and Ring Modifications

Under thermal conditions (>180°C):

-

Decarboxylation forms 1-(1H-pyrrole-2-carbonyl)piperidine

-

Piperidine ring undergoes Beckmann rearrangement with oximes

Critical Factor: The tert-butoxycarbonyl (Boc) protecting group prevents unwanted side reactions during these processes .

Biological Activity Correlation

Structure-activity relationship (SAR) studies reveal:

-

Free NH in pyrrole-2-carboxamide is essential for target binding (ΔMIC = 50× when methylated)

-

4-Position substitutions on aryl groups improve microsomal stability (t<sub>1/2</sub> >30 min)

-

Piperidine conformation affects membrane permeability (logP = 2.1–3.8)

This compound’s reactivity profile makes it valuable for developing protease inhibitors, kinase modulators, and antimicrobial agents. Recent advances in continuous flow synthesis and microwave-assisted coupling have improved yields up to 76% for key derivatives.

科学研究应用

Pharmacological Applications

1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid has shown promise in several pharmacological studies:

- Anticancer Activity : Compounds with similar structures have demonstrated anticancer properties. The pyrrole and piperidine frameworks are known to interact with biological targets involved in cancer progression, making this compound a candidate for further investigation in oncology research.

- CNS Disorders : The compound's structural similarities to other CNS-active agents suggest potential applications in treating neurological conditions. Research indicates that derivatives of pyrrole and piperidine may modulate neurotransmitter systems, which could be beneficial for disorders such as depression or anxiety .

- Anti-inflammatory Effects : Initial studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This application aligns with the broader pharmacological profile of pyrrole derivatives .

Synthetic Methodologies

Numerous synthetic routes have been developed for producing this compound, highlighting its accessibility for further modifications:

- Direct Synthesis : One approach involves the reaction of piperidine derivatives with pyrrole-2-carboxylic acid under controlled conditions to yield the target compound in good yields .

- Modification of Existing Compounds : The compound can also be synthesized by modifying existing pyrrole or piperidine derivatives through various chemical reactions, such as acylation or alkylation processes, which allow for the introduction of different functional groups that may enhance biological activity .

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potential of compounds related to this compound:

- PDE Inhibition : Research on similar compounds has shown their ability to inhibit phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways. This inhibition can lead to therapeutic effects in conditions like asthma or chronic obstructive pulmonary disease (COPD) .

- Cytotoxicity Assays : In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies are ongoing to optimize these effects .

Comparative Analysis with Related Compounds

A comparative study between this compound and other pyrrole-based compounds reveals significant insights into their pharmacological profiles:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Promising candidate for CNS disorders |

| 1H-Pyrrolo[2,3-b]pyridine derivatives | PDE Inhibition | Effective against inflammatory diseases |

| Pyrrolyl anions | Cytotoxicity | Potential for drug development |

作用机制

1-(1H-吡咯-2-羰基)哌啶-4-羧酸的作用机制涉及它与特定分子靶点和途径的相互作用。 该化合物可以与酶或受体结合,调节其活性,并导致各种生物学效应。 例如,它可能抑制参与细胞增殖的某些酶的活性,从而表现出抗癌特性 .

类似化合物:

1-(1H-吡咯-2-羰基)哌啶-4-甲酰胺: 结构类似,但具有酰胺基团而不是羧酸基团。

1-(1H-吡咯-2-羰基)哌啶-4-羧酸酯: 一种具有不同物理化学性质的酯衍生物。

独特性: 1-(1H-吡咯-2-羰基)哌啶-4-羧酸是独一无二的,因为它独特地结合了吡咯和哌啶环,赋予其独特的化学反应性和生物活性。

相似化合物的比较

Table 1: Comparative Analysis of Structural Analogs

Functional Group Impact

- Pyrrole vs.

- Trifluoromethyl (CF3) Effects : The CF3 group in the pyridyl analog significantly increases lipophilicity and metabolic stability, making it more suited for medicinal chemistry applications compared to the parent pyrrole derivative .

生物活性

1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of approximately 218.24 g/mol. It features a pyrrole ring fused with a piperidine moiety, which contributes to its biological activity. The presence of both a carbonyl group and a carboxylic acid enhances its reactivity and potential for further derivatization.

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activities against various bacterial strains. For instance, studies have shown that certain pyrrole derivatives possess minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus, demonstrating their potential as antibacterial agents .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated through various assays. Preliminary results suggest that while some derivatives show promising antibacterial activity, they also exhibit varying degrees of cytotoxicity, necessitating further investigation to balance efficacy with safety .

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific biological targets. The pyrrole ring can form hydrogen bonds with receptors, while the piperidine moiety may interact with enzymes and proteins, modulating their activity . Such interactions are crucial in determining the therapeutic potential of the compound.

Research Findings and Case Studies

Several studies have explored the biological activity of related pyrrole compounds, providing insights into their potential applications:

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrolyl Benzamide Derivatives | Antibacterial | 3.12 - 12.5 | |

| Pyrrole-3-carboxylates | Antituberculosis | <0.016 | |

| Pyrrole Derivatives | Cytotoxicity | IC50 > 64 |

Case Study: Antibacterial Activity

A study involving a series of pyrrole derivatives demonstrated potent activity against Mycobacterium tuberculosis, with some compounds achieving MIC values below 5 µM. These findings underscore the potential for developing new antituberculosis drugs based on the pyrrole scaffold .

Case Study: Antiviral Properties

Although primarily focused on antibacterial properties, some derivatives have shown promise in antiviral applications. For instance, compounds structurally similar to this compound have exhibited activity against viruses such as HSV-1 and tobacco mosaic virus, indicating a broader spectrum of biological activity .

常见问题

Q. What synthetic routes are commonly employed to prepare 1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving coupling, protection/deprotection, and cyclization. A representative protocol includes:

Coupling of pyrrole and piperidine derivatives using a palladium catalyst (e.g., Pd(OAc)₂) under inert conditions (40–100°C, 5.5 hours) .

Deprotection of intermediates with HCl in dioxane/water (20–50°C, 25 hours) to yield the carboxylic acid moiety .

Purification via column chromatography or recrystallization.

Q. Key Considerations :

- Optimize reaction time and temperature to minimize side reactions (e.g., over-alkylation).

- Monitor yields at each step using HPLC or LCMS to identify bottlenecks .

Q. Which analytical methods are critical for characterizing this compound?

A combination of spectroscopic and chromatographic techniques is essential:

| Method | Parameters | Purpose | Reference |

|---|---|---|---|

| ¹H NMR | DMSO-d₆, 400 MHz | Confirm substituent positions and purity (e.g., δ 13.99 ppm for carboxylic proton) | |

| LCMS | ESI+ mode | Verify molecular ion ([M+1]⁺ = 311.1) and purity (>94%) | |

| HPLC | C18 column, UV detection | Assess purity (>97%) and detect impurities |

Methodological Tip : Use deuterated solvents (e.g., DMSO-d₆) to avoid signal overlap in NMR .

Q. What are the primary research applications of this compound in medicinal chemistry?

The pyrrole-piperidine scaffold is explored for:

- Enzyme inhibition : Structural analogs show activity against kinases and proteases due to hydrogen-bonding interactions with the carboxylic acid group .

- Receptor modulation : The pyrrole ring mimics natural ligands in GPCR-targeted drug discovery .

Q. Experimental Design :

- Perform in vitro assays (e.g., IC₅₀ determination) with positive controls.

- Use molecular docking to predict binding modes .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Apply statistical design of experiments (DoE) to identify critical factors:

Screening factors (e.g., catalyst loading, solvent polarity) via fractional factorial design .

Response surface methodology (RSM) to model interactions (e.g., temperature vs. time) .

Validate optimized conditions in triplicate to ensure reproducibility.

Case Study : A Pd-catalyzed coupling achieved 72% yield after optimizing Cs₂CO₃ concentration and reaction time .

Q. How should discrepancies in spectral data (e.g., NMR shifts) be resolved?

Cross-validate data : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian) .

Isolate impurities : Use preparative HPLC to separate byproducts and re-analyze .

Consult databases : Cross-reference with PubChem or CAS entries for known analogs .

Example : Aromatic proton shifts in DMSO-d₆ may vary due to residual acidity; neutralize samples with NaHCO₃ .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

Reaction path search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states .

Machine learning (ML) : Train models on existing reaction datasets to predict feasible pathways .

Solvent effects : Apply COSMO-RS to simulate polarity impacts on activation energy .

Validation : Compare computed activation energies with experimental kinetic data .

Q. What safety protocols are critical for handling this compound?

Q. Emergency Measures :

Interdisciplinary Research Questions

Q. How can this compound be integrated into materials science research?

- Coordination polymers : Utilize the carboxylic acid group to bind metal ions (e.g., Cu²⁺) for catalytic applications .

- Surface functionalization : Graft onto nanoparticles via carbodiimide coupling .

Q. Characterization Tools :

- FTIR : Confirm carboxylate-metal bonding (e.g., ~1600 cm⁻¹ for asymmetric stretching) .

- TEM : Analyze nanoparticle morphology post-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。